Cas no 41715-82-6 (2-Cyclopentyl-1-(4-methoxy-2,3-dimethylphenyl)prop-2-en-1-one)

41715-82-6 structure
商品名:2-Cyclopentyl-1-(4-methoxy-2,3-dimethylphenyl)prop-2-en-1-one
2-Cyclopentyl-1-(4-methoxy-2,3-dimethylphenyl)prop-2-en-1-one 化学的及び物理的性質
名前と識別子
-
- 2-Cyclopentyl-1-(4-methoxy-2,3-dimethylphenyl)prop-2-en-1-one
- 2-Propen-1-one, 2-cyclopentyl-1-(4-methoxy-2,3-dimethylphenyl)-
- 1-(4-methoxy-2,3-dimethylphenyl)-2-cyclopentyl-2-propenone
- 2-cyclopentyl-1-(4-methoxy-2,3-dimethyl-phenyl)prop-2-en-1-one
- 41715-82-6
- 2-cyclopentyl-1-(4-methoxy-2,3-dimethylphenyl)-2-propen-1-one
- A825633
- DTXSID40605992
- SCHEMBL11654633
-
- インチ: InChI=1S/C17H22O2/c1-11-12(2)16(19-4)10-9-15(11)17(18)13(3)14-7-5-6-8-14/h9-10,14H,3,5-8H2,1-2,4H3
- InChIKey: KMWVVBNIRPOBBU-UHFFFAOYSA-N
- ほほえんだ: CC1=C(C)C(=CC=C1C(=O)C(=C)C2CCCC2)OC
計算された属性
- せいみつぶんしりょう: 258.16200
- どういたいしつりょう: 258.162
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 19
- 回転可能化学結合数: 4
- 複雑さ: 341
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 26.3A^2
- 疎水性パラメータ計算基準値(XlogP): 4.9
じっけんとくせい
- 密度みつど: 1.032
- ふってん: 403.1°C at 760 mmHg
- フラッシュポイント: 172.6°C
- 屈折率: 1.533
- PSA: 26.30000
- LogP: 4.24110
2-Cyclopentyl-1-(4-methoxy-2,3-dimethylphenyl)prop-2-en-1-one セキュリティ情報
2-Cyclopentyl-1-(4-methoxy-2,3-dimethylphenyl)prop-2-en-1-one 税関データ
- 税関コード:2914509090
- 税関データ:
中国税関コード:
2914509090概要:
2914509090は他の酸素含有基を含むケトンである。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:5.5% 一般関税:30.0%
申告要素:
製品名, 成分含有量、用、アセトン申告包装
要約:
HS:2914509090その他の酸素機能を有するケトン付加価値税:17.0%税金還付率:9.0%管理条件:なし最恵国関税:5.5% General tariff:30.0%
2-Cyclopentyl-1-(4-methoxy-2,3-dimethylphenyl)prop-2-en-1-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A019114741-1g |
2-Cyclopentyl-1-(4-methoxy-2,3-dimethylphenyl)prop-2-en-1-one |
41715-82-6 | 95% | 1g |
$453.44 | 2023-09-01 | |
Crysdot LLC | CD12073297-1g |
2-Cyclopentyl-1-(4-methoxy-2,3-dimethylphenyl)prop-2-en-1-one |
41715-82-6 | 95+% | 1g |
$510 | 2024-07-24 | |
Chemenu | CM203133-1g |
2-cyclopentyl-1-(4-methoxy-2,3-dimethylphenyl)prop-2-en-1-one |
41715-82-6 | 95% | 1g |
$*** | 2023-05-30 | |
Chemenu | CM203133-1g |
2-cyclopentyl-1-(4-methoxy-2,3-dimethylphenyl)prop-2-en-1-one |
41715-82-6 | 95% | 1g |
$482 | 2021-06-15 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1735636-1g |
2-Cyclopentyl-1-(4-methoxy-2,3-dimethylphenyl)prop-2-en-1-one |
41715-82-6 | 98% | 1g |
¥4368.00 | 2024-05-14 |
2-Cyclopentyl-1-(4-methoxy-2,3-dimethylphenyl)prop-2-en-1-one 関連文献
-
Shushi Suzuki,Yousuke Tomita Dalton Trans., 2015,44, 4186-4194
-
Yu Tang,Jian Dou,Christopher M. Andolina,Yuting Li,Hongbin Ma,Stephen D. House,Xiaoyan Zhang,Judith Yang,Franklin (Feng) Tao Phys. Chem. Chem. Phys., 2018,20, 6440-6449
-
5. Structural dynamics effects on the ultrafast chemical bond cleavage of a photodissociation reaction†María E. Corrales,Garikoitz Balerdi,Rebeca de Nalda,Luis Bañares,Ahmed H. Zewail Phys. Chem. Chem. Phys., 2014,16, 8812-8818
41715-82-6 (2-Cyclopentyl-1-(4-methoxy-2,3-dimethylphenyl)prop-2-en-1-one) 関連製品
- 1866741-03-8(2-(Pentan-2-yl)cyclopropane-1-carboxylic acid)
- 1020502-96-8(3-[4-(2-chlorobenzoyl)piperazin-1-yl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine)
- 2171710-46-4(3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanamido-2-methylbutanoic acid)
- 924859-11-0(<br>5-(7-Methoxy-benzo[1,3]dioxol-5-ylmethyl)-4,5-dihydro-isoxazole-3-carboxyli c acid ethyl ester)
- 897482-05-2(2-(4-cyclopropanecarbonylpiperazin-1-yl)-4,6-difluoro-1,3-benzothiazole)
- 1403338-38-4(2-(bromomethyl)-5-ethyl-1,3,4-Oxadiazole)
- 1823559-63-2(4-(2,4,6-Trifluorophenyl)-1,3-oxazolidin-2-one)
- 2034342-22-6(6-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carbonyl}-1,3-benzothiazole)
- 99975-19-6(Butanoic acid, 4-bromo-2,2-diethyl-3-oxo-, ethyl ester)
- 1851804-63-1(3-(Difluoromethyl)-N-methylbenzene-1-sulfonamide)
推奨される供給者
Amadis Chemical Company Limited
(CAS:41715-82-6)2-Cyclopentyl-1-(4-methoxy-2,3-dimethylphenyl)prop-2-en-1-one

清らかである:99%
はかる:1g
価格 ($):374.0